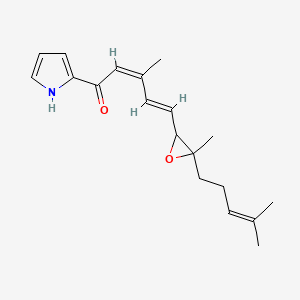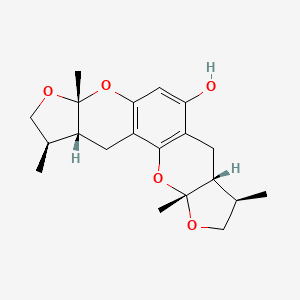
Xyloketal B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xyloketal B is a natural product found in Xylaria with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Stroke Treatment
Xyloketal B exhibits significant neuroprotective effects, particularly in models of ischemic stroke. It has been demonstrated to possess anti-oxidative, anti-inflammatory, and anti-apoptotic properties, which are crucial in mitigating neuronal cell death induced by ischemia. Mechanistically, it interacts with neurons and microglial cells, regulating proteins involved in apoptotic events during ischemia, such as inhibiting specific NADPH oxidase subunits, upregulating HO-1, increasing the Bcl-1/Bax ratio, and downregulating the TLR4 receptor. These mechanisms have been validated in both in vitro and in vivo stroke models, underscoring the potential of Xyloketal B in preventing ischemia-induced neuronal damage (Gong et al., 2018).
Cardiovascular Protection
Xyloketal B also demonstrates protective effects against cardiovascular diseases. It has been shown to protect against oxidized LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by attenuating oxidative stress, promoting nitric oxide production, and restoring Bcl-2 expression. These actions suggest a promising role for Xyloketal B in the treatment of atherosclerosis and related conditions (Chen et al., 2009).
Antioxidant and Anti-inflammatory Activities
The compound has been found to alleviate cerebral infarction and neurologic deficits in mouse models of stroke through suppression of the ROS/TLR4/NF-κB inflammatory signaling pathway. This indicates its potent antioxidant and anti-inflammatory activities, which are essential for its neuroprotective effects (Pan et al., 2017).
Metabolic Disease and NAFLD
In the context of metabolic diseases, Xyloketal B has shown effects on nonalcoholic fatty liver disease (NAFLD) by modulating lipid metabolism pathways. It attenuates fatty acid-induced lipid accumulation via the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, suggesting its potential in the management of lipid disorders and NAFLD (Zhang et al., 2017).
Glioblastoma and Cancer Therapy
Furthermore, Xyloketal B has been investigated for its anti-cancer properties, particularly against glioblastoma. It inhibits glioblastoma cell proliferation and migration in vitro by affecting the TRPM7-regulated PI3K/Akt and MEK/ERK signaling pathways. This provides a basis for its potential application in cancer therapy (Chen et al., 2015).
Antihypertensive Effects
Xyloketal B has shown antihypertensive effects in renovascular hypertensive rats, mediated through the NO-sGC-cGMP pathway and calcium signaling. This suggests its utility in managing hypertension and vascular dysfunction (Zhao et al., 2018).
Atherosclerosis and Endothelial Dysfunction
Additionally, it attenuates atherosclerotic plaque formation and improves endothelial dysfunction in apolipoprotein E-deficient mice, highlighting its potential in cardiovascular disease prevention (Zhao et al., 2015).
Eigenschaften
Produktname |
Xyloketal B |
|---|---|
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol |
InChI |
InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1 |
InChI-Schlüssel |
CCNANHBVUNZCKA-FCOFOHSNSA-N |
Isomerische SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C |
Kanonische SMILES |
CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C |
Synonyme |
xyloketal B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



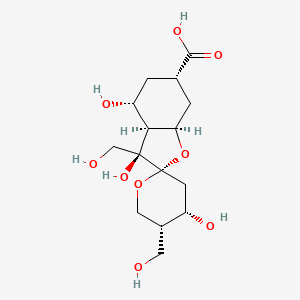
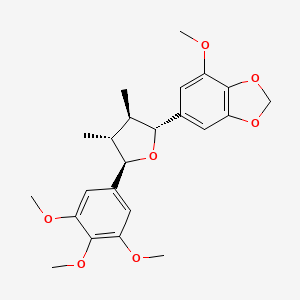
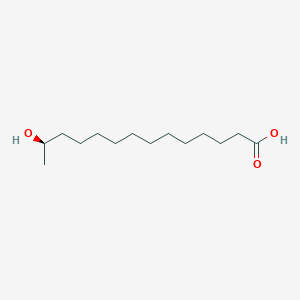
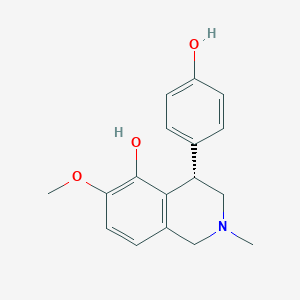
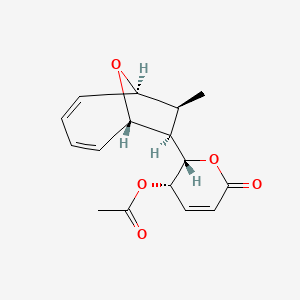
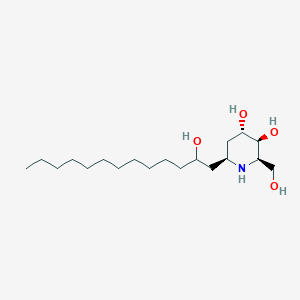
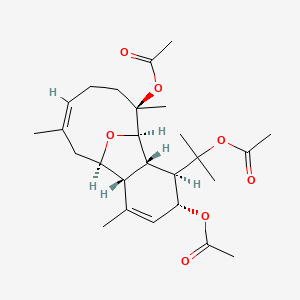
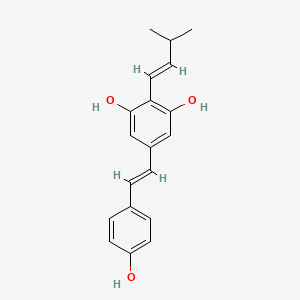
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
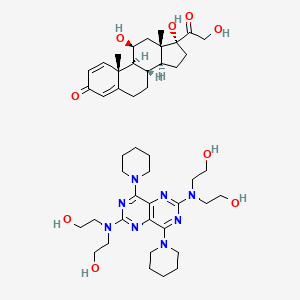
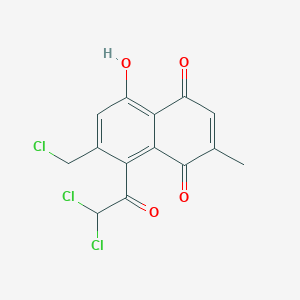
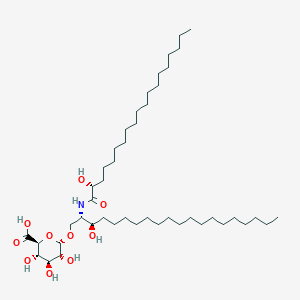
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
